molecular formula C16H17NO2 B268240 N-(2-isopropoxyphenyl)benzamide

N-(2-isopropoxyphenyl)benzamide

Cat. No.: B268240
M. Wt: 255.31 g/mol
InChI Key: BGVAWIQARKSDTF-UHFFFAOYSA-N
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Description

Fundamental Molecular Properties

N-(2-isopropoxyphenyl)benzamide exhibits well-defined crystallographic characteristics that have been elucidated through comprehensive X-ray diffraction studies. The compound possesses the molecular formula C₁₆H₁₇NO₂ with a molecular weight of 255.31 g/mol. The IUPAC nomenclature identifies this compound as N-(2-propan-2-yloxyphenyl)benzamide, reflecting its structural composition of a benzamide core with an isopropoxy group attached to the ortho position of the aniline ring.

The structural characterization reveals specific geometric parameters that define the compound's three-dimensional architecture. X-ray diffraction techniques have provided precise measurements of bond lengths, bond angles, and dihedral angles that characterize the molecular conformation. The crystallographic data demonstrates that the compound adopts a specific spatial arrangement that influences its intermolecular interactions and packing behavior in the solid state.

Crystal Structure Determination Methods

Modern X-ray diffraction methodologies have been instrumental in determining the precise crystal structure of this compound and related compounds. Single crystal X-ray diffraction techniques utilizing Mo Kα radiation (wavelength 0.71073 Å) have been employed to obtain high-resolution structural data. The diffraction studies typically involve data collection at controlled temperatures, often around 173 K, to minimize thermal motion and enhance data quality.

For related ortho-substituted benzamide derivatives, such as Flutolanil [N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide], comprehensive crystallographic analyses have revealed triclinic crystal systems with P-1 space group symmetry. These studies demonstrate that crystallization conditions and molecular substitution patterns significantly influence the resulting crystal structures and packing arrangements.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18)

InChI Key

BGVAWIQARKSDTF-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds and Activities

Compound Name Structural Modification Biological Target Activity/Results Reference
This compound 2-isopropoxyphenyl group HAT inhibition (HeLa cells) Comparable to garcinol (IC₅₀ ~10 µM)
2-Ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide Ethoxy group + pentadecyl chain HAT inhibition Similar potency to target compound
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) Chloro-trifluoromethyl + ethoxy p300 HAT activation Activates p300 HAT at 20 µM
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole substitution Cervical cancer cells Highest anticancer activity (IC₅₀ 8 µM)

Key Findings :

  • The 2-isopropoxy group in this compound enhances cell permeability compared to bulkier substituents, contributing to its HAT inhibitory activity .
  • Replacing the isopropoxy group with an ethoxy group (as in CTB) retains bioactivity but shifts the mechanism from inhibition to activation of HAT .
  • Substituting the benzamide with imidazole () improves anticancer specificity, highlighting the role of heterocyclic groups in targeting cancer pathways .

Derivatives in Other Therapeutic Areas

Antioxidant and Anti-Inflammatory Activity

Compound Name Structural Feature Activity Efficacy Reference
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) Phenolic hydroxyl group Antioxidant 86.6% inhibition (CCl₄ model)
N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide (3a) Benzimidazole + chloro group Anti-inflammatory 75% edema reduction (carrageenan test)

Key Findings :

  • Thiourea-linked benzamides (e.g., A8) demonstrate potent antioxidant activity, with phenolic groups enhancing radical scavenging .
  • Benzimidazole hybrids (e.g., 3a) exhibit anti-inflammatory effects with low ulcerogenicity, suggesting improved safety profiles compared to traditional NSAIDs .

Key Insight :

  • Structural similarity to this compound highlights the versatility of benzamide scaffolds. However, methylation at the 2-position shifts the application from medicinal to agricultural use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-isopropoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via amide coupling between 2-isopropoxyaniline and benzoyl chloride derivatives. A typical protocol involves using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane under inert conditions. Reaction optimization includes temperature control (0–25°C), stoichiometric ratios (1:1.1 for amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used for structural elucidation. Data collection is performed on a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. Programs like WinGX and ORTEP-3 provide graphical interfaces for modeling thermal ellipsoids and hydrogen-bonding networks. Validation metrics (R-factor, residual density) ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR: 1^1H, 13^{13}C) confirms proton environments and carbonyl functionality. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) verifies molecular mass. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection is recommended .

Advanced Research Questions

Q. How can molecular docking predict the biological interactions of this compound with protein targets?

  • Methodological Answer : AutoDock Vina is used for docking studies. Prepare the ligand (this compound) by energy minimization (e.g., Gaussian09) and assign partial charges. Define the protein’s binding pocket using PyMOL. Run simulations with exhaustiveness = 20 and analyze binding poses for hydrogen bonds, hydrophobic interactions, and binding energy (ΔG). Validate results with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from force field limitations or solvent effects. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility. Compare docking scores with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data. Adjust computational parameters (e.g., solvation models) to align with experimental conditions .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

  • Methodological Answer : By-products (e.g., diacylated amines) form due to excess benzoyl chloride. Use slow reagent addition and low temperatures (0–5°C). Monitor reactions via Thin-Layer Chromatography (TLC). Post-synthesis, employ preparative HPLC or recrystallization (ethanol/water) for isolation. Kinetic studies (NMR time-course) identify optimal reaction termination points .

Q. How does the substituent on the phenyl ring (e.g., isopropoxy vs. methoxy) influence the compound’s physicochemical properties?

  • Methodological Answer : Compare logP (octanol-water partition coefficient) via shake-flask experiments or computational tools (e.g., ChemAxon). Solubility is assessed using the Higuchi–Connors method. Steric effects of the isopropoxy group may reduce crystallinity, necessitating polymorph screening (DSC, PXRD). Structure-activity relationships (SAR) are quantified using QSAR models .

Q. What protocols ensure environmental stability and safe degradation of this compound in laboratory waste?

  • Methodological Answer : Conduct photolytic (UV irradiation) and hydrolytic (pH 3–11 buffers) stability studies. Analyze degradation products via LC-MS. For disposal, neutralize acidic/basic waste and adsorb onto activated carbon before incineration. Follow guidelines from institutional Environmental Health & Safety (EHS) protocols .

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